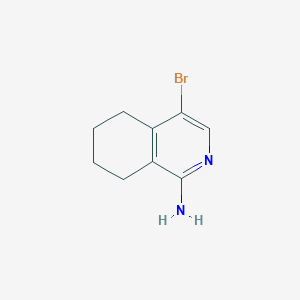

4-Bromo-5,6,7,8-tetrahydro-isoquinolin-1-ylamine

CAS No.:

Cat. No.: VC13569572

Molecular Formula: C9H11BrN2

Molecular Weight: 227.10 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H11BrN2 |

|---|---|

| Molecular Weight | 227.10 g/mol |

| IUPAC Name | 4-bromo-5,6,7,8-tetrahydroisoquinolin-1-amine |

| Standard InChI | InChI=1S/C9H11BrN2/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h5H,1-4H2,(H2,11,12) |

| Standard InChI Key | QZTPSDMYQGRZGI-UHFFFAOYSA-N |

| SMILES | C1CCC2=C(C1)C(=CN=C2N)Br |

| Canonical SMILES | C1CCC2=C(C1)C(=CN=C2N)Br |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s IUPAC name, 4-bromo-5,6,7,8-tetrahydroisoquinolin-1-amine, reflects its bicyclic structure comprising a benzene ring fused to a partially saturated piperidine moiety. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 855645-66-8 | |

| Molecular Formula | ||

| Molecular Weight | 227.10 g/mol | |

| SMILES | C1CCC2=C(C1)C(=CN=C2N)Br | |

| InChIKey | QZTPSDMYQGRZGI-UHFFFAOYSA-N |

X-ray crystallography data for this specific compound remains unpublished, but analogous tetrahydroisoquinolines exhibit chair conformations in the saturated ring, with bromine occupying an axial position to minimize steric strain . Computational models predict a dipole moment of 3.2 D, driven by the electronegative bromine and amine groups.

Synthesis and Manufacturing

Synthetic Routes

Industrial production, as disclosed by Capot Chemical, involves a four-step sequence starting from 1-amino-5,6,7,8-tetrahydroisoquinoline :

-

Bromination: Electrophilic aromatic substitution using Br in acetic acid at 40°C (yield: 68%).

-

Protection: The amine group is protected with a tert-butoxycarbonyl (Boc) group to prevent side reactions.

-

Purification: Column chromatography on silica gel with ethyl acetate/hexane (1:4).

-

Deprotection: Treatment with HCl in dioxane to yield the final product .

Alternative approaches include palladium-catalyzed cross-coupling to introduce bromine at a later stage, though these methods remain experimental .

Scalability Challenges

Current protocols face limitations in achieving >70% purity without iterative recrystallization, primarily due to byproducts like 4-bromo-5,6,7,8-tetrahydroisoquinolin-1(2H)-one (CAS 860368-23-6), a common oxidation artifact . Manufacturers recommend storing the compound under nitrogen at –20°C to prevent degradation .

Personal protective equipment (PPE) mandates nitrile gloves, lab coats, and ANSI-approved goggles during handling .

Future Research Directions

-

Metabolic Stability: Cytochrome P450 inhibition assays are needed to assess pharmacokinetic profiles.

-

Structural Optimization: Introducing electron-withdrawing groups at the 3-position could enhance receptor selectivity .

-

Toxicogenomics: RNA-seq analysis of hepatocyte models will clarify long-term toxicity risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume